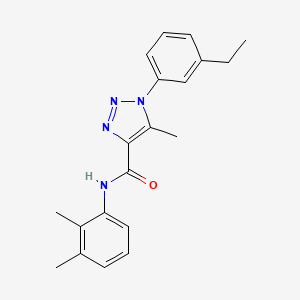
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.42 g/mol |
| LogP | 3.9939 |
| Polar Surface Area | 49.475 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, in a study involving various triazole compounds, it was found that derivatives similar to this compound demonstrated promising activity against lung cancer cell lines (A549) with IC50 values ranging from 0.97 to 34.46 μM .
The anticancer activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase II, which is crucial for DNA replication and repair .
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown antimicrobial activity against various bacterial strains. For example:
- Inhibition of Pathogens : Studies have indicated that triazole derivatives can inhibit growth in Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is heavily influenced by their structural features. The presence of specific substituents on the phenyl rings and the triazole moiety can enhance or reduce activity:
- Substituent Variations : Modifications such as introducing alkyl or halogen groups can significantly affect potency against cancer and microbial targets .
Case Studies
Several case studies highlight the efficacy of triazole-containing compounds:
- Study on Lung Cancer : A derivative with similar structure exhibited IC50 values lower than standard chemotherapy agents like podophyllotoxin and etoposide in A549 cells .
- Antimicrobial Evaluation : A series of synthesized triazole derivatives were tested for antimicrobial activity and showed promising results against common pathogens with IC50 values indicating effective inhibition .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-5-16-9-7-10-17(12-16)24-15(4)19(22-23-24)20(25)21-18-11-6-8-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSNQIPTWDYLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














